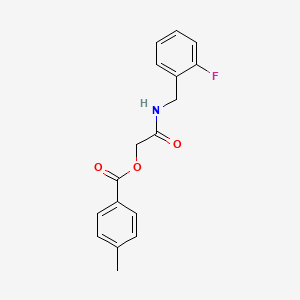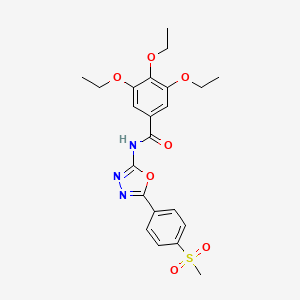![molecular formula C13H17NO2 B2590661 N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide CAS No. 2361646-21-9](/img/structure/B2590661.png)
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide, also known as HPP, is a compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research, particularly in the fields of neurology and cancer research. In neurology, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to inhibit the growth of cancer cells and may have potential for use as an anti-cancer agent.
Mécanisme D'action
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide works by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased inflammation, which may contribute to N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In animal studies, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve cognitive function. N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide in lab experiments is its specificity for PPARγ, which allows for targeted activation of this receptor. However, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects may vary depending on the cell type and experimental conditions used, which may limit its usefulness in certain contexts.
Orientations Futures
There are a number of potential future directions for research on N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide derivatives with improved potency and selectivity for PPARγ. Another area of interest is the investigation of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's potential for use in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanisms underlying N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final step involves dehydration with phosphorus pentoxide to produce N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide.
Propriétés
IUPAC Name |
N-[(2R,3S)-3-hydroxy-3-phenylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-10(2)13(3,16)11-8-6-5-7-9-11/h4-10,16H,1H2,2-3H3,(H,14,15)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCGROEKREGAQ-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)

![N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B2590588.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)



![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)